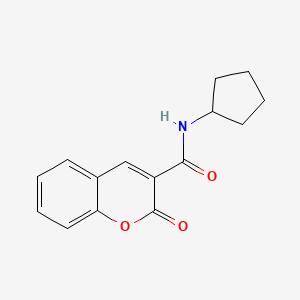

N-cyclopentyl-2-oxo-2H-chromene-3-carboxamide

Descripción

N-cyclopentyl-2-oxo-2H-chromene-3-carboxamide is a coumarin-derived compound characterized by a 2H-chromene (coumarin) backbone substituted with a carboxamide group at position 3 and a cyclopentyl moiety attached via the amide nitrogen. Coumarins are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The cyclopentyl group in this compound may influence its lipophilicity, bioavailability, and intermolecular interactions, making it a candidate for pharmacological and material science applications.

Synthesis of such compounds typically involves converting 2-oxo-2H-chromene-3-carboxylic acid to its acyl chloride intermediate using thionyl chloride (SOCl₂), followed by reaction with an appropriate amine (e.g., cyclopentylamine) under mild conditions .

Propiedades

IUPAC Name |

N-cyclopentyl-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c17-14(16-11-6-2-3-7-11)12-9-10-5-1-4-8-13(10)19-15(12)18/h1,4-5,8-9,11H,2-3,6-7H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKITZCPFISFXHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 2-oxo-2H-chromene-3-carboxylic acid with cyclopentylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the compound in high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

N-cyclopentyl-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block for Synthesis

N-cyclopentyl-2-oxo-2H-chromene-3-carboxamide serves as a crucial building block for the synthesis of more complex organic molecules. Its unique chromene structure allows chemists to explore novel synthetic methodologies and chemical reactions, including oxidation, reduction, and nucleophilic substitution reactions.

Coordination Chemistry

The compound also functions as a ligand in coordination chemistry, facilitating the formation of metal complexes that can exhibit unique properties. This application is vital for the development of new materials with tailored functionalities, such as enhanced conductivity or fluorescence.

Biological Applications

Enzyme Inhibition

Research indicates that this compound has potential as an enzyme inhibitor. It can modulate specific biological pathways by inhibiting enzymes involved in critical processes such as inflammation and cancer progression. This makes it a candidate for studying enzyme kinetics and inhibition mechanisms .

Anticancer Properties

The compound has shown promise as an anti-cancer agent due to its ability to interfere with cellular processes linked to tumor growth. Preclinical studies suggest that it may inhibit the proliferation of various cancer cell lines, making it a subject of interest for further drug development .

Anti-inflammatory Activity

this compound has been investigated for its anti-inflammatory properties. Its mechanism involves the modulation of inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .

Industrial Applications

Material Development

In industrial contexts, this compound can be utilized in developing new materials with specific properties. Its unique chemical characteristics make it suitable for applications in producing dyes, pigments, and specialty chemicals .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on several cancer cell lines. Results indicated that the compound exhibited moderate antiproliferative activity against A549 (lung cancer) and SHSY5Y (neuroblastoma) cells while maintaining low toxicity towards normal fibroblast cells (NIH 3T3). The findings suggest its potential as a lead compound for developing anticancer therapies .

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's role as an enzyme inhibitor. It was found to effectively inhibit specific enzymes involved in inflammatory responses. The study employed kinetic assays to determine the compound's efficacy and mechanism of action, revealing insights into its potential therapeutic applications in managing chronic inflammatory conditions .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Building block for complex molecule synthesis | Facilitates novel synthetic methodologies |

| Coordination Chemistry | Ligand formation | Enhances properties of metal complexes |

| Biology | Enzyme inhibition | Modulates pathways related to inflammation and cancer |

| Medicine | Anticancer and anti-inflammatory agent | Demonstrated efficacy in preclinical studies |

| Industry | Material development | Suitable for producing dyes and specialty chemicals |

Mecanismo De Acción

The mechanism of action of N-cyclopentyl-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, leading to therapeutic effects .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The biological and physical properties of 2-oxo-2H-chromene-3-carboxamides are highly dependent on the substituent attached to the amide nitrogen. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Cycloalkyl vs.

- Melting Points : The N-(5-methylisoxazol-3-yl) derivative exhibits a high melting point (247–250°C), attributed to strong intermolecular hydrogen bonding and π-π stacking interactions .

- Antibacterial Activity : The isoxazole-substituted analog shows antibacterial properties, suggesting that electron-withdrawing substituents may enhance bioactivity .

Spectral and Crystallographic Insights

- NMR Spectroscopy : The ¹H-NMR of N-(3,5-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide (a related compound) shows aromatic proton signals at δ 7.45–8.50 ppm and methyl groups at δ 2.38 ppm, consistent with coumarin derivatives .

- Crystallography : N-(2-Oxo-2H-chromen-3-yl)cyclohexanecarboxamide adopts a planar conformation with intermolecular N–H⋯O hydrogen bonds, forming dimeric structures . The cyclopentyl analog may exhibit similar packing but with reduced steric hindrance due to its smaller ring size.

Actividad Biológica

N-cyclopentyl-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of coumarin derivatives, known for their diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Biological Activity

This compound has been investigated for several biological activities, including:

- Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes, making it a candidate for studying enzyme kinetics and inhibition.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, which is crucial for treating various inflammatory diseases .

- Anticancer Activity : Preliminary studies suggest that it could inhibit cancer progression through interactions with molecular targets involved in tumor growth .

The mechanism of action involves binding to the active sites of enzymes and receptors, leading to the modulation of various biological pathways. For instance, it may inhibit enzymes involved in inflammation or cancer progression by disrupting their activity.

Key Molecular Interactions

- Enzyme Binding : The compound can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of target enzymes, enhancing its inhibitory activity .

- Signaling Pathway Modulation : this compound has been shown to affect pathways like NF-κB and MAPK, which are pivotal in regulating inflammatory cytokines such as TNF-α and IL-6 .

Antiinflammatory Activity

A study demonstrated that N-cyclopentyl derivatives could significantly reduce pro-inflammatory cytokine levels in lipopolysaccharide (LPS)-induced RAW264.7 mouse macrophages. The compound inhibited the release of IL-6 and TNF-α by blocking NF-κB signaling pathways .

Anticancer Potential

Research indicates that this compound may exhibit anticancer properties by affecting cell proliferation and apoptosis in cancer cell lines. It has been suggested that the compound's structure allows it to interact with specific receptors associated with cancer cell growth regulation .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Enzyme Inhibition | Binds to active sites | |

| Anti-inflammatory | Inhibits TNF-α and IL-6 release | |

| Anticancer | Modulates cell proliferation |

Case Studies

- Inhibition of Inflammatory Cytokines : In an experimental model using RAW264.7 cells, N-cyclopentyl derivatives significantly inhibited LPS-induced cytokine release, demonstrating their potential as anti-inflammatory agents .

- Anticancer Studies : Various studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through the modulation of specific signaling pathways, indicating a promising avenue for therapeutic development .

Q & A

Q. What are the established synthetic routes for N-cyclopentyl-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves a two-step process:

Chromene Core Formation : Condensation of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions to form the 2-oxo-2H-chromene scaffold .

Amidation : Reaction of the chromene-3-carboxylic acid intermediate with cyclopentylamine using coupling agents like EDCI or HOBt in the presence of a base (e.g., triethylamine) in anhydrous DMF .

- Optimization Strategies :

- Varying coupling agents (e.g., DCC vs. EDCI) to improve reaction efficiency.

- Solvent screening (DMF, THF, or DCM) to enhance solubility and reduce side reactions.

- Temperature control (0–25°C) during amidation to minimize decomposition.

- Example Yield Data :

| Coupling Agent | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| EDCI | DMF | 78 | >98% |

| DCC | THF | 65 | 95% |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent integration and cyclopentyl group conformation. Key signals include:

- H: δ 1.5–1.7 ppm (cyclopentyl CH), δ 8.2–8.5 ppm (chromene H-4) .

- X-ray Crystallography : SHELXL (from the SHELX suite) resolves molecular packing and hydrogen-bonding patterns. For example, the cyclopentyl group’s chair conformation and interactions with the chromene core can be visualized .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., [M+H] at m/z 313.12) .

Q. What initial biological screening approaches are recommended for assessing the bioactivity of this compound?

- Methodological Answer :

- In Vitro Assays :

- Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC determination .

- Anti-inflammatory Activity : Inhibition of COX-2 enzyme via ELISA, comparing potency to NSAIDs like celecoxib .

- Controls : Include a reference compound (e.g., doxorubicin for cytotoxicity) and solvent-only controls to validate results.

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo activity data for this compound?

- Methodological Answer :

- Bioavailability Studies : Measure plasma concentration via LC-MS/MS after oral administration in rodent models. Low bioavailability may explain poor in vivo efficacy .

- Metabolic Stability : Incubate the compound with liver microsomes to identify metabolites (e.g., cytochrome P450-mediated oxidation of the cyclopentyl group) .

- Formulation Optimization : Use nanoemulsions or liposomes to enhance solubility and tissue penetration .

Q. What computational methods aid in understanding the structure-activity relationship (SAR) of N-alkyl chromene carboxamides?

- Methodological Answer :

- Molecular Docking : Simulate binding to target proteins (e.g., COX-2 or topoisomerase II) using AutoDock Vina. The cyclopentyl group’s hydrophobicity may enhance binding pocket interactions compared to smaller alkyl chains .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, bulky N-alkyl groups (cyclopentyl vs. cyclohexyl) improve membrane permeability .

Q. How does the cyclopentyl substituent influence the compound’s crystallographic packing compared to other N-alkyl groups?

- Methodological Answer :

- SHELX Refinement : Analyze hydrogen-bonding networks (e.g., N–H···O=C interactions) using SHELXL. Cyclopentyl’s chair conformation creates tighter packing than linear N-propyl groups, reducing crystal symmetry .

- Comparative Data :

| Substituent | Crystal System | Density (g/cm³) |

|---|---|---|

| Cyclopentyl | Monoclinic | 1.32 |

| Cyclohexyl | Orthorhombic | 1.28 |

| N-propyl | Triclinic | 1.21 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.